Abz-ser-pro-3-nitro-tyr-OH
Overview
Description
Abz-Ser-Pro-3-nitro-Tyr-OH: is a synthetic peptide substrate designed for the angiotensin-converting enzyme 2 (ACE2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abz-Ser-Pro-3-nitro-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (Abz) to a resin, followed by sequential addition of Ser, Pro, and 3-nitro-Tyr. Each step involves coupling reactions facilitated by reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (Diisopropylethylamine).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: Abz-Ser-Pro-3-nitro-Tyr-OH primarily undergoes enzymatic reactions, particularly with ACE2. The compound can also be involved in other reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, depending on the specific conditions and reagents used.
Scientific Research Applications
Abz-Ser-Pro-3-nitro-Tyr-OH is extensively used in scientific research due to its role as an ACE2 substrate. It is employed in studies related to cardiovascular diseases, hypertension, and the renin-angiotensin system (RAS). Additionally, it is used in drug discovery and development processes to identify potential ACE2 inhibitors.
Mechanism of Action
The compound exerts its effects by binding to ACE2, leading to the inhibition of the enzyme's activity. This inhibition can modulate the RAS, which plays a crucial role in regulating blood pressure and fluid balance. The molecular targets and pathways involved include the conversion of angiotensin I to angiotensin II, a key step in the RAS pathway.
Comparison with Similar Compounds
Abz-Ser-Pro-3-nitro-Tyr-OH is unique in its specificity for ACE2. Similar compounds include other ACE2 substrates and inhibitors, such as Pepstatin A and Lisinopril . this compound stands out due to its synthetic design and potential for high specificity and efficacy.
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Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O9/c25-15-5-2-1-4-14(15)21(32)27-17(12-30)23(34)28-9-3-6-18(28)22(33)26-16(24(35)36)10-13-7-8-20(31)19(11-13)29(37)38/h1-2,4-5,7-8,11,16-18,30-31H,3,6,9-10,12,25H2,(H,26,33)(H,27,32)(H,35,36)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLMBNGGUMATLG-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C2=CC=CC=C2N)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N)C(=O)N[C@@H](CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236432 | |
Record name | L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553644-01-2 | |
Record name | L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553644-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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